molecular formula C20H14F3N3O B2416152 2-phenyl-5-(3-(trifluoromethyl)benzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1359034-50-6

2-phenyl-5-(3-(trifluoromethyl)benzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2416152
CAS No.: 1359034-50-6
M. Wt: 369.347
InChI Key: IZOJDCMDQPDNDR-UHFFFAOYSA-N
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Description

This compound is also known as PHTPP . It is a selective ERβ antagonist . PHTPP reduces FSH-mediated cAMP production by 80% (p<0.01) while it has no effect on basal cAMP . PHTPP (10 -6 M) inhibits E2-stimulated ERβ activity, but does not suppress E2-stimulated ERα activity .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described in the literature . The growth of the three examined cell lines was significantly inhibited by most of the prepared compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . The IR spectrum, ν, cm –1: 1600 (C=N), 1077 (C–O–C), 1486 (C=C arom), 958 (HC=CH, trans). 1 H NMR spectrum (DMSO- d6), δ, ppm: 3.57 s (1H), 7.19 d (J = 8.76, 2H), 7.57 d (J = 17.56 Hz, 1H), 7.61 d (J = 17.56 Hz, 1H), 7.75 d (J = 6.00 Hz, 1H), 7.87 d.d (J = 6.00, 7.08 Hz, 1H), 7.69 d (J = 7.08 Hz, 1H), 8.06 d (J = 8.76 Hz, 2H), 8.19 s (1H) .

Scientific Research Applications

Antimicrobial Activity

A study on the design, synthesis, and characterization of new 1,2,3-triazolyl pyrazole derivatives, potentially related to the structure of interest, showed that some compounds exhibit a broad spectrum of antimicrobial activities, including anti-bacterial, anti-fungal, and moderate to good anti-oxidant activities. These compounds were identified as good inhibitors of the E. coli MurB enzyme, suggesting potential for the development of new antimicrobial agents (Bhat et al., 2016).

Antihyperglycemic Agents

Research into the synthesis and structure-activity relationship (SAR) studies of pyrazoles and pyrazolones, including structures akin to 2-phenyl-5-(3-(trifluoromethyl)benzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one, identified potent antihyperglycemic agents. These compounds were effective in reducing plasma glucose levels in diabetic mice, indicating their potential as new classes of antihyperglycemic agents for managing diabetes (Kees et al., 1996).

Herbicide Development

A series of 3H-pyrazolo[3,4-d][1,2,3]triazin-4-one derivatives were synthesized and evaluated as candidate herbicides. These compounds showed excellent herbicidal activity and strong inhibition against protoporphyrinogen oxidase activity in vitro, pointing to their potential use in agricultural applications (Li et al., 2008).

Antifungal and Anti-inflammatory Agents

New derivatives of 1H-pyrazole containing an aryl sulfonate moiety were synthesized and screened for their anti-inflammatory and antimicrobial activities. Some compounds exhibited potent anti-inflammatory effects, as well as activity against both Gram-positive and Gram-negative bacteria, and fungal strains (Kendre et al., 2013).

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with proteins such asATF4 and NF-kB . These proteins play crucial roles in cellular processes such as inflammation and stress response.

Mode of Action

It’s suggested that the compound may exert its effects through theinhibition of ER stress and apoptosis , as well as the NF-kB inflammatory pathway . This suggests that the compound could interact with its targets, leading to changes in cellular processes.

Biochemical Pathways

The compound appears to affect several biochemical pathways. It has been suggested to inhibit ER stress , a condition that occurs when there is an accumulation of misfolded proteins in the endoplasmic reticulum . The compound also appears to inhibit the NF-kB inflammatory pathway , which plays a key role in immune response to infection .

Pharmacokinetics

In silico admet studies of similar compounds have shown suitable pharmacokinetic properties . These properties can influence the compound’s Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME), ultimately affecting its bioavailability.

Result of Action

The compound appears to have promising neuroprotective and anti-inflammatory properties . It has been shown to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . Additionally, it has been observed to reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .

Future Directions

The future directions for this compound could involve further exploration of its neuroprotective and anti-inflammatory properties . The novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .

Properties

IUPAC Name

2-phenyl-5-[[3-(trifluoromethyl)phenyl]methyl]pyrazolo[1,5-a]pyrazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F3N3O/c21-20(22,23)16-8-4-5-14(11-16)13-25-9-10-26-18(19(25)27)12-17(24-26)15-6-2-1-3-7-15/h1-12H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZOJDCMDQPDNDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=CC(=CC=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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